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molecular formula C11H15NS B8291881 4-Amino-3,3-dimethylisothiochroman

4-Amino-3,3-dimethylisothiochroman

Cat. No. B8291881
M. Wt: 193.31 g/mol
InChI Key: AXWUHFPRRBCIMN-UHFFFAOYSA-N
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Patent
US04904300

Procedure details

25.3 g of sodium borohydride in 435 ml of 1,2-dimethoxyethane are placed under a nitrogen atmosphere. 36.9 ml of titanium tetrachloride are added dropwise thereto at a temperature of from +15° to +18° C. The mixture is stirred for 3 hours at a temperature below +20° C. and then, at from +14° to +16° C., a solution of 33.0 g of 3,3-dimethylisothiochroman-4-oneoxime in 135 ml of 1,2-dimethoxyethane is added dropwise thereto. After stirring for 16 hours at room temperature, the mixture is poured onto ice-water and rendered basic with 30% aqueous ammonia solution. The mixture is then extracted twice with ether. The ether phases are washed with saturated sodium chloride solution, dried over sodium sulfate and concentrated by evaporation. Distillation of the residue yields 16.7 g of 4-amino-3,3-dimethylisothiochroman in the form of a colourless liquid having a boiling point of +80° C. at 0.06 mbar.
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
3,3-dimethylisothiochroman-4-oneoxime
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
435 mL
Type
solvent
Reaction Step Four
Quantity
36.9 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1([CH3:16])[C:13](=[N:14]O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][S:5]1.N>COCCOC.[Ti](Cl)(Cl)(Cl)Cl>[NH2:14][CH:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][S:5][C:4]1([CH3:16])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
3,3-dimethylisothiochroman-4-oneoxime
Quantity
33 g
Type
reactant
Smiles
CC1(SCC2=CC=CC=C2C1=NO)C
Name
Quantity
135 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
435 mL
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
36.9 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at a temperature below +20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from +15° to +18° C
STIRRING
Type
STIRRING
Details
After stirring for 16 hours at room temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
the mixture is poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted twice with ether
WASH
Type
WASH
Details
The ether phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1C(SCC2=CC=CC=C12)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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